

# Dapagliflozin Propanediol Hydrate Degradation Kinetics: Technical Support Center

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Compound of Interest		
Compound Name:	Dapagliflozin propanediol hydrate	
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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation kinetics of **Dapagliflozin propanediol hydrate**.

### **Frequently Asked Questions (FAQs)**

Q1: Under what conditions is Dapagliflozin most susceptible to degradation?

A1: Dapagliflozin shows significant degradation under acidic, alkaline, oxidative, and humidity/thermal stress conditions.[1][2][3] It is particularly liable to decomposition in acidic and alkaline solutions.[2][4] While stable under certain thermal and photolytic conditions, some studies show degradation can still occur.[1][5][6]

Q2: What is the kinetic order of Dapagliflozin's degradation?

A2: The degradation kinetics of Dapagliflozin have been shown to follow a first-order or pseudo-first-order reaction depending on the conditions. Specifically, it corresponds to first-order kinetics under thermal and humidity/thermal stress.[1][3] In an alkaline medium, the degradation follows a pseudo-first-order reaction.[7][8]

Q3: What are the common degradation products (DPs) of Dapagliflozin?

A3: Studies have identified and isolated two novel degradation products resulting from acid hydrolysis.[1][9] Additionally, two DPs were observed under combined humidity and thermal



stress.[1][3] The structural elucidation of these degradation products is typically performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

Q4: What factors can influence the formation of impurities during manufacturing and storage?

A4: Impurity formation can be influenced by several factors. Process-related impurities may arise from unreacted starting materials or byproducts from side reactions.[10] Degradation products form over time due to environmental conditions such as oxidation, hydrolysis from moisture, and photodegradation from light exposure.[10] Furthermore, interactions between Dapagliflozin and formulation excipients or packaging materials can also lead to impurities.[10]

## **Troubleshooting Guides**

Issue 1: Inconsistent or low degradation observed in forced degradation studies.

- Possible Cause: Stress conditions may be insufficient in terms of duration, temperature, or reagent concentration.
- · Troubleshooting Steps:
  - Verify Reagent Concentration: Ensure that the concentrations of acid (e.g., 0.1N HCl), base (e.g., 0.1N NaOH), and oxidizing agent (e.g., 3% H<sub>2</sub>O<sub>2</sub>) are correct.[2][11] Some studies have used stronger acids (1N or 2N HCl) to induce degradation.[5][12]
  - Increase Exposure Time/Temperature: If initial degradation is low, extend the exposure time. For thermal studies, consider increasing the temperature (e.g., 60°C) or combining it with humidity (wet heat).[13][11] For acid hydrolysis, refluxing at 60°C for up to 48 hours has been shown to be effective.[9]
  - Check Drug Sample Solubility: Ensure the drug is fully dissolved in a suitable solvent like methanol before adding the stressor.[2] Poor solubility can lead to incomplete exposure to the stress condition.

Issue 2: Poor separation between Dapagliflozin and its degradation products in HPLC/UPLC analysis.



- Possible Cause: The chromatographic method is not optimized for resolving the parent drug from its more polar or non-polar degradation products.
- Troubleshooting Steps:
  - Adjust Mobile Phase Composition: Modify the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. A gradient elution may be necessary to resolve all peaks effectively.
  - Select an Appropriate Column: A C8 or C18 column is commonly used.[1][5] Consider a
    column with a different particle size or a core-shell column to improve resolution.[1][3]
  - Optimize Flow Rate and Temperature: Adjusting the flow rate (e.g., 0.4-1.0 mL/min) and column temperature can impact peak shape and resolution.[5][8][12]
  - Check Detection Wavelength: Ensure the UV detector is set to an appropriate wavelength (e.g., 223 nm, 224 nm, or 272 nm) for optimal detection of both the parent drug and its degradants.[2][5][6][12]

# Data Presentation: Summary of Forced Degradation Studies

The following tables summarize quantitative data from various forced degradation studies on Dapagliflozin.

Table 1: Percentage Degradation under Various Stress Conditions (Study A)



Stress Condition	Reagent/Parameter	% Degradation
Acidic Hydrolysis	0.1N HCI	18.06%
Alkaline Hydrolysis	0.1N NaOH	8.67%
Oxidative	3% H <sub>2</sub> O <sub>2</sub>	9.67%
Neutral Hydrolysis	Water	11.13%
Dry Heat	-	0.75%
Wet Heat	-	9.78%
Humidity	-	4.81%
Photochemical	UV Light	2.69%
Data sourced from a study by Hemke et al.[11]		

Table 2: Percentage Degradation under Various Stress Conditions (Study B)

Stress Condition	Reagent/Parameter	% Degradation
Acidic Hydrolysis	0.1N HCI	8.4%
Basic Hydrolysis	0.1N NaOH	12.31%
Oxidative	3% H <sub>2</sub> O <sub>2</sub>	10.91%
Thermal	60°C	5.94%
Photolytic	ICH Cycle	5.25%
Data sourced from a study by Patel et al.[6]		

## **Experimental Protocols**

Protocol 1: Forced Degradation Study



This protocol outlines the general procedure for subjecting Dapagliflozin to various stress conditions as per ICH guidelines.[2][13]

- Preparation of Stock Solution: Prepare a standard stock solution by dissolving 10.0 mg of Dapagliflozin in 10.0 ml of methanol to obtain a concentration of 1000 μg/mL.[2]
- Acidic Degradation: To a 10 mg drug sample, add 2 mL of methanol to dissolve. Add 2 mL of 0.1 N HCl and maintain at room temperature for a specified duration. Dilute with water to a final working concentration (e.g., 10 μg/mL).[2]
- Alkaline Degradation: To a 10 mg drug sample, add 2 mL of methanol to dissolve. Add 2 mL of 0.1 N NaOH and maintain at room temperature for a specified duration. Dilute with water to a final working concentration.
- Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) and keep at room temperature.[5][11][12]
- Thermal Degradation: Place the solid drug sample in an oven at a controlled temperature (e.g., 60°C) for a specified period (e.g., 48 hours).[13]
- Photolytic Degradation: Expose the drug sample to UV radiation as per ICH Q1B guidelines.
- Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as RP-HPLC or RP-UPLC.[5][6]

Protocol 2: Stability-Indicating RP-HPLC Method

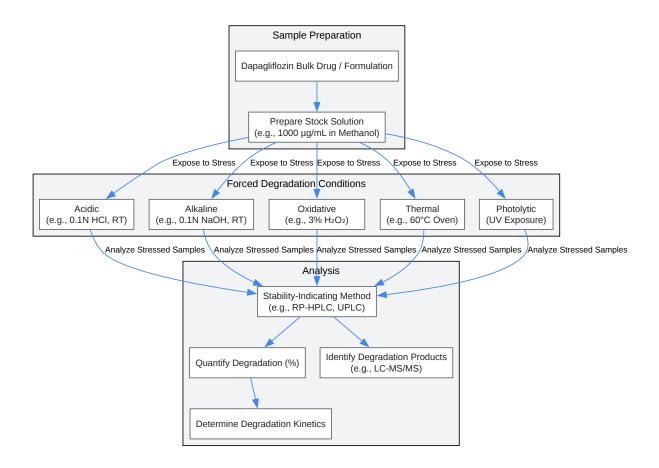
This protocol is an example of an analytical method used to quantify Dapagliflozin in the presence of its degradation products.[5][12]

- Column: Kromasil 100-5-C8 (100 mm × 4.6 mm).[5][12]
- Mobile Phase: Acetonitrile and water in a 52:48 ratio.[5][12]
- Flow Rate: 1.0 mL/min.[5][12]
- Detection: UV detector set at 224 nm.[5][12]



- Injection Volume: 20 μL.
- Analysis: The drug's retention time is observed, and the peak areas of the parent drug and any degradation products are measured to determine the extent of degradation.

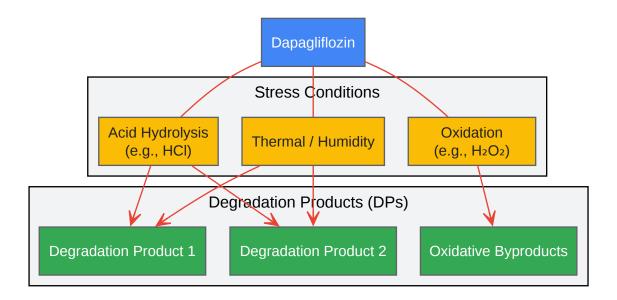
#### **Visualizations**





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Caption: Workflow for a forced degradation study of Dapagliflozin.



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Caption: Simplified degradation pathways of Dapagliflozin.

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